Disperse Blue 1

Descripción

Propiedades

IUPAC Name |

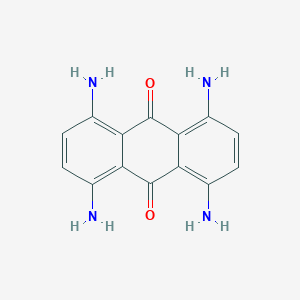

1,4,5,8-tetraaminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4H,15-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFUMBWFPQSADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 | |

| Record name | C.I. DISPERSE BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020188 | |

| Record name | C.I. Disperse Blue 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. disperse blue 1 is a blue-black microcrystalline powder. (NTP, 1992), Blue-black solid; [HSDB] Deep blue powder; [MSDSonline] | |

| Record name | C.I. DISPERSE BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Blue 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Soluble in acetone, ethanol, and cellosolve; slightly soluble in benzene and linseed oil, In ethylene glycol monomethyl ether, 30 mg/mL; in ethanol, 2 mg/mL, Insoluble in water /Dyes, disperse/, In water, 0.03 mg/L at 25 °C | |

| Record name | C.I. DISPERSE BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DISPERSE BLUE 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], 1.8X10-8 mm Hg at 25 °C | |

| Record name | Disperse Blue 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DISPERSE BLUE 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Black powder, Blue-black microcrystalline powder, Red-brown needles | |

CAS No. |

2475-45-8 | |

| Record name | C.I. DISPERSE BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Blue 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2475-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISPERSE BLUE 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4,5,8-tetraamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,8-tetraaminoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE BLUE 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2429NAZ8WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISPERSE BLUE 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

630 °F (NTP, 1992), 331 °C | |

| Record name | C.I. DISPERSE BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DISPERSE BLUE 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Disperse Blue 1 chemical structure and properties

An In-depth Technical Guide to Disperse Blue 1

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound (C.I. 64500), an anthraquinone-based dye. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information.

Chemical Identity and Structure

This compound is an anthraquinone dye characterized by four amino groups attached to the anthraquinone core.[1] Its formal IUPAC name is 1,4,5,8-tetraaminoanthracene-9,10-dione.[1][2] The principal color component of the commercial dye is 1,4,5,8-tetraaminoanthraquinone.[2] Commercial preparations often contain the primary dyestuff mixed with structurally related compounds, water, and lignosulfonate dispersants.[2][3] For example, some products are marketed with a dye content of approximately 30% to 50%.[2][4][5]

The chemical structure and identity of this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 1,4,5,8-tetraaminoanthracene-9,10-dione | [1][2][6] |

| CAS Number | 2475-45-8 | [2][7][8][9][10] |

| Molecular Formula | C₁₄H₁₂N₄O₂ | [1][8][9][10] |

| Molecular Weight | 268.27 g/mol | [1][8][9] |

| Colour Index No. | 64500 | [2][4][9] |

| EC Number | 219-603-7 | [4][11] |

| InChI Key | JSFUMBWFPQSADC-UHFFFAOYSA-N | [1][10] |

| Canonical SMILES | C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)N)N | [1] |

| Synonyms | C.I. This compound, 1,4,5,8-Tetraaminoanthraquinone, C.I. Solvent Blue 18, Acetate Blue G |[2][6][8][12] |

Physicochemical and Spectral Properties

This compound is a blue-black microcrystalline powder.[2][6] As a disperse dye, it is characterized by low water solubility and is typically applied to synthetic fibers from an aqueous dispersion.[4][13] It is soluble in acetone, ethanol, and cellosolve, and slightly soluble in benzene and linseed oil.[2][6][9]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Physical Description | Blue-black microcrystalline powder | [2] |

| Melting Point | 332 °C | [1][2][4][12] |

| Water Solubility | 30 µg/L at 25°C | [2] |

| Solubility in other solvents | Soluble in acetone, ethanol, cellosolve; Slightly soluble in benzene, linseed oil | [2][6][9] |

| Vapour Pressure | 1.37 × 10⁻⁵ mm Hg (calculated) | [2] |

| Octanol/Water Partition Coefficient (log P) | -0.05 |[2] |

The spectral properties of this compound are crucial for its identification and quantification.

Table 3: Spectral Data for this compound

| Spectral Type | Wavelength (λmax) / Details | Reference |

|---|---|---|

| UV-Vis | 607 nm, 615 nm | [1][4][6] |

| Infrared (IR) | Spectral data have been reported | [2] |

| Nuclear Magnetic Resonance (NMR) | Spectral data have been reported | [2] |

| Mass Spectrometry | Monoisotopic Mass: 268.09602564 Da |[6][14] |

Synthesis and Experimental Protocols

General Synthesis Pathway

This compound can be synthesized through a multi-step process starting from 1,5-diaminoanthraquinone or a mixture of dinitroanthraquinones.[2][9] The most common methods involve acylation, nitration, hydrolysis, and reduction.[1][2][15]

A generalized workflow for one of the primary synthesis methods is outlined below.

Caption: General synthesis workflow for this compound.

Detailed Protocol Steps:

-

Acylation : 1,5-Diaminoanthraquinone is treated with oxalic acid under heated conditions.[1][15] This step protects the initial amino groups.

-

Nitration : The resulting acylated product is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid.[1][2][15]

-

Hydrolysis and Reduction : The nitrated intermediate undergoes hydrolysis to remove the oxalic acid protecting groups, followed by a reduction step (e.g., using sodium dithionite) to convert the nitro groups to amino groups, yielding the final 1,4,5,8-tetraaminoanthraquinone structure.[1][2]

An alternative method involves the reduction of a mixture of 1,5- and 1,8-dinitroanthraquinone to the corresponding diamino compounds, which then undergo acetylation, nitration, reduction, and hydrolysis.[2][15]

Analytical Determination in Workplace Air

A validated method exists for determining the concentration of this compound in workplace air, which is crucial for assessing occupational exposure.[16] The method utilizes high-performance liquid chromatography (HPLC) with a diode-array detector (DAD).[16]

Caption: Analytical workflow for this compound in air samples.

Detailed Protocol:

-

Sample Collection : Air containing this compound is drawn through a cellulose filter.[16]

-

Sample Preparation : The substance adsorbed on the filter is eluted with methanol to create the analytical solution.[16]

-

Instrumentation : The analysis is performed using an HPLC system with a DAD.[16]

-

Chromatographic Conditions :

-

Performance : The method has a measurement range of 0.01-0.2 mg/m³ for a 720 L air sample, with a limit of detection (LOD) of 0.52 ng/mL and a limit of quantification (LOQ) of 1.6 ng/mL.[16]

Other analytical methods include spectrophotometry for determining the dye sorbed on polyester fibers and polarography for analysis in environmental and biological samples.[2][15]

Industrial and Research Applications

This compound has a history of use in several industrial applications:

-

Textile Dyeing : It is primarily used as a disperse dye for synthetic fibers such as nylon, polyester, cellulose acetate, and triacetate.[1][2][5]

-

Plastics and Resins : The dye has been used for surface dyeing of thermoplastics and as a solvent dye in cellulose acetate plastics.[2][5][6]

-

Hair Colorant : In the United States, it has been used in semi-permanent hair color formulations at concentrations below 1%.[2][6][17]

-

Biological Staining : It serves as a staining agent in hematology and histology for visualizing cellular structures.[4][5]

Safety and Toxicology

This compound is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC), based on sufficient evidence of carcinogenicity in experimental animals.[11]

-

Hazards : It is known to cause skin irritation, may cause an allergic skin reaction, and can cause serious eye damage.[11][13]

-

Carcinogenicity : Studies in rats showed clear evidence of carcinogenicity, with increased incidences of urinary bladder neoplasms.[11][13] This effect is suggested to be associated with the formation of bladder calculi in animals, a mechanism not expected to be relevant to humans.[17]

-

Dermal Absorption : In vitro studies indicate that this compound is poorly absorbed through the skin.[17]

-

Handling Precautions : Due to its hazardous properties, handling requires a well-ventilated area, personal protective equipment (including gloves, eye protection, and respiratory protection), and avoidance of dust formation.[11][18][19]

References

- 1. This compound | 2475-45-8 | Benchchem [benchchem.com]

- 2. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. 分散蓝 1 Dye content 30 % | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 2475-45-8 | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. worlddyevariety.com [worlddyevariety.com]

- 10. This compound [webbook.nist.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. chemwhat.com [chemwhat.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. PubChemLite - this compound (C14H12N4O2) [pubchemlite.lcsb.uni.lu]

- 15. Buy this compound | 2475-45-8 [smolecule.com]

- 16. researchgate.net [researchgate.net]

- 17. cosmeticsinfo.org [cosmeticsinfo.org]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. C.I. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Guide: Physicochemical Properties of C.I. Disperse Blue 1 (CAS 2475-45-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical data for C.I. Disperse Blue 1 (CAS 2475-45-8), an anthraquinone-based dye. The document summarizes key quantitative data in structured tables, details standard experimental protocols for their determination, and includes visualizations of its synthesis, analytical workflow, and toxicological mechanism. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and chemical safety assessment.

Chemical Identification

C.I. This compound is an anthraquinone dye known by several synonyms. Its primary chemical identity is 1,4,5,8-Tetraaminoanthraquinone.

| Identifier | Value |

| CAS Number | 2475-45-8[1] |

| Chemical Name | 9,10-Anthracenedione, 1,4,5,8-tetraamino- |

| IUPAC Name | 1,4,5,8-tetraaminoanthracene-9,10-dione[2] |

| Synonyms | C.I. 64500, C.I. Solvent Blue 18, 1,4,5,8-Tetraaminoanthraquinone[1] |

| Molecular Formula | C₁₄H₁₂N₄O₂[2] |

| Molecular Weight | 268.27 g/mol [2] |

| Chemical Structure | Anthraquinone[2] |

Physicochemical Data

The following tables summarize the key physicochemical properties of C.I. This compound.

Table 2.1: General Physicochemical Properties

| Property | Value | Source |

| Physical Description | Blue-black microcrystalline powder | [1] |

| Melting Point | 332 °C | [1] |

| Boiling Point | 411.44 °C (estimate) | ChemBK |

| Vapor Pressure | 1.37 x 10⁻⁵ mm Hg (calculated) | [1] |

| λmax | 607 nm | [3] |

Table 2.2: Solubility and Partition Coefficient

| Property | Value | Source |

| Water Solubility | 30 µg/L at 25°C | [1] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, and cellosolve; slightly soluble in benzene and linseed oil. | [1] |

| Octanol/Water Partition Coefficient (log P) | -0.05 | [1] |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of substances like C.I. This compound.

Melting Point Determination (Capillary Method)

The melting point is determined by introducing a small, finely powdered sample into a capillary tube, which is then heated in a controlled manner.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp) or a Thiele tube with a heating bath (mineral oil).

-

Procedure :

-

A small amount of the dry, powdered sample is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in the heating block of the apparatus alongside a thermometer.

-

The sample is heated rapidly to a temperature just below the expected melting point, then the heating rate is slowed to approximately 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

-

Water Solubility (OECD Guideline 105: Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.

-

Principle : A saturated solution is produced by stirring the substance in water at a constant temperature, and the concentration of the substance in the aqueous solution is determined.

-

Procedure :

-

An excess amount of the solid substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Octanol/Water Partition Coefficient (OECD Guideline 107: Shake Flask Method)

This method determines the ratio of a chemical's concentration in the octanol and water phases of a two-phase system at equilibrium.

-

Principle : The partition coefficient (P) is the ratio of the equilibrium concentrations of the test substance in n-octanol and water.

-

Procedure :

-

A solution of the test substance is prepared in either n-octanol or water.

-

The solution is placed in a vessel with the other solvent (water or n-octanol, respectively). Both solvents should be mutually saturated before the experiment.

-

The vessel is shaken until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the substance in each phase is determined by an appropriate analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as log P.

-

Vapor Pressure (Knudsen Effusion Method)

This method is suitable for measuring very low vapor pressures of solids.

-

Principle : The rate of effusion of a vapor through a small orifice in a Knudsen cell is measured under vacuum. The vapor pressure is then calculated from this rate.

-

Procedure :

-

A small amount of the sample is placed in a Knudsen cell, which is a small container with a well-defined orifice.

-

The cell is placed in a vacuum chamber and heated to a constant temperature.

-

The rate of mass loss due to the effusion of the vapor through the orifice is measured using a microbalance.

-

The vapor pressure is calculated using the Knudsen equation, which relates the rate of mass loss to the vapor pressure, temperature, molar mass of the substance, and the area of the orifice.

-

Mandatory Visualizations

Synthesis of C.I. This compound

The synthesis of C.I. This compound can be achieved through a multi-step process starting from 1,5-diaminoanthraquinone or a mixture of dinitroanthraquinones[1][4].

Caption: Synthetic routes for C.I. This compound.

Analytical Workflow for Disperse Dyes in Textiles

The analysis of disperse dyes in textile samples generally involves extraction followed by chromatographic separation and detection[5].

Caption: General workflow for the analysis of disperse dyes in textiles.

Proposed Mechanism of Bladder Carcinogenicity in Rats

The carcinogenicity of C.I. This compound in rats is believed to be a secondary effect resulting from the formation of urinary bladder calculi, rather than a direct genotoxic mechanism[4][6][7].

Caption: Proposed mechanism of this compound-induced bladder cancer in rats.

Safety and Toxicological Information

C.I. This compound is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC). In animal studies, oral administration to rats was associated with an increased incidence of urinary bladder neoplasms[4][6]. This effect is thought to be linked to the formation of bladder calculi, which cause chronic irritation and cell proliferation[6][8]. The dye has also shown mutagenic activity in some in vitro test systems[4]. Dermal absorption of this compound is reported to be low[4].

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of C.I. This compound (CAS 2475-45-8). The tabulated data, along with the described standard experimental protocols, offer a solid foundation for researchers and scientists working with this compound. The visualizations of its synthesis, analytical workflow, and toxicological mechanism provide a clear and concise representation of key processes associated with this dye. It is crucial for users to consider the provided safety and toxicological information and handle this substance with appropriate care.

References

- 1. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 5. benchchem.com [benchchem.com]

- 6. cir-safety.org [cir-safety.org]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. Disperse Blue 1 - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,4,5,8-Tetraaminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,8-Tetraaminoanthraquinone, also known as Disperse Blue 1, is a significant organic compound belonging to the class of anthraquinone dyes. Its highly conjugated structure, featuring four amino groups substituted on the anthraquinone core, imparts a characteristic deep blue color. Beyond its application in the textile industry, the unique electronic and structural properties of 1,4,5,8-tetraaminoanthraquinone and its derivatives make them subjects of interest in materials science and as intermediates in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary synthesis pathway for 1,4,5,8-tetraaminoanthraquinone, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Pathway

The most established and versatile method for the synthesis of 1,4,5,8-tetraaminoanthraquinone and its substituted analogues proceeds through the nucleophilic substitution of the corresponding hydroxyanthraquinone. The key starting material for this process is 1,4,5,8-tetrahydroxyanthraquinone. The synthesis involves a critical intermediate, the leuco form of the tetrahydroxyanthraquinone, which is significantly more reactive towards nucleophilic attack by amines. The overall transformation can be conceptually divided into three main stages:

-

Reduction to Leuco-1,4,5,8-tetrahydroxyanthraquinone: 1,4,5,8-Tetrahydroxyanthraquinone is first reduced to its leuco form. This reduction disrupts the quinone conjugation, rendering the hydroxyl-bearing carbon atoms more susceptible to nucleophilic substitution.

-

Nucleophilic Amination: The leuco-tetrahydroxyanthraquinone is then reacted with an amine. In the case of the parent compound, this would be ammonia. The reaction proceeds in a stepwise manner, with the hydroxyl groups being replaced by amino groups. It is crucial to carry out this step in an inert atmosphere to prevent premature oxidation of the leuco intermediate.

-

Oxidation: Once the amination is complete, the resulting leuco-tetraaminoanthraquinone is oxidized back to the stable anthraquinone form. This is typically achieved by introducing air or another oxidizing agent into the reaction mixture.

Below is a diagram illustrating this core synthesis pathway.

Experimental Protocols

The following protocols are adapted from the general procedures described for the synthesis of substituted 1,4,5,8-tetraaminoanthraquinones.[1]

Preparation of Leuco-1,4,5,8-tetrahydroxyanthraquinone

A common method for the in-situ generation of leuco-1,4,5,8-tetrahydroxyanthraquinone involves reduction with a suitable reducing agent, such as sodium dithionite or catalytic hydrogenation. For the purpose of the subsequent amination, it is often generated and used without isolation.

Synthesis of 1,4,5,8-Tetraaminoanthraquinone

Materials:

-

1,4,5,8-Tetrahydroxyanthraquinone

-

Aqueous Ammonia (e.g., 28-30% solution)

-

Reducing agent (e.g., Sodium Dithionite)

-

Water (deoxygenated)

-

Nitrogen gas

-

Air

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser, a gas inlet, and a mechanical stirrer, a suspension of 1,4,5,8-tetrahydroxyanthraquinone in deoxygenated water is prepared.

-

Reduction: The reducing agent (e.g., sodium dithionite) is added to the suspension. The mixture is heated under a nitrogen atmosphere to facilitate the reduction to the leuco form. The progress of the reduction is often indicated by a color change.

-

Amination: Aqueous ammonia is added to the reaction mixture. The reaction is then heated to reflux under a continuous slow stream of nitrogen for an extended period (e.g., 12-48 hours). The exclusion of oxygen is critical at this stage to prevent the oxidation of the leuco intermediate, which would impede the reaction from proceeding to the tetra-substituted product.[1]

-

Oxidation: After the amination is deemed complete, the nitrogen stream is replaced with a slow stream of air, and the reaction is continued at reflux for several more hours (e.g., 8-24 hours). This step oxidizes the leuco-1,4,5,8-tetraaminoanthraquinone to the final product.

-

Isolation and Purification: The reaction mixture is cooled, and the solid product is collected by filtration. The crude product is then washed thoroughly with water and a suitable organic solvent (e.g., methanol or ethanol) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a high-boiling point solvent such as pyridine or by sublimation.

The following diagram outlines the experimental workflow.

Quantitative Data

| Amine Used | Product | Reported Yield | Reference |

| β-ethanolamine | 1,4,5,8-tetra(β-hydroxyethylamino)anthraquinone | 98% | [1] |

| n-amylamine | 1,4,5,8-tetra-n-amylaminoanthraquinone | - | [1] |

| n-octadecylamine | 1,4,5,8-tetra-n-octadecylaminoanthraquinone | - | [1] |

| Glycine (as sodium salt) | 1,4,5,8-tetra(carboxymethylamino)anthraquinone (as tetra sodium salt) | - | [1] |

Characterization Data

Detailed spectroscopic data such as ¹H NMR and ¹³C NMR for 1,4,5,8-tetraaminoanthraquinone are not extensively reported in the readily available literature. However, some key physical and spectroscopic properties have been identified.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₄O₂ | [2][3] |

| Molecular Weight | 268.27 g/mol | [2] |

| Appearance | Blue-black microcrystalline powder | [4] |

| Melting Point | 332 °C | [2] |

| UV-Vis (λmax) | 607 nm | [2] |

| Solubility | Sparingly soluble in 1 M NH₄OH | [2] |

For comparative purposes, the IR spectrum of anthraquinones is typically characterized by a strong carbonyl (C=O) stretching vibration in the region of 1670 cm⁻¹. The introduction of amino groups is expected to result in N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

Alternative Synthesis Routes

Other synthetic strategies for producing 1,4,5,8-tetraaminoanthraquinone have been developed, primarily for industrial dye production. One such method begins with 1,5-diaminoanthraquinone. This process involves:

-

Acylation: Protection of the existing amino groups, for instance, by reaction with oxalic acid.

-

Nitration: Introduction of nitro groups at the 4 and 8 positions using a mixture of nitric and sulfuric acid.

-

Hydrolysis and Reduction: Removal of the protecting groups and subsequent reduction of the nitro groups to amino groups.[2]

This method can offer good regioselectivity, especially when boric acid is used during the nitration step to control the position of nitration.[2]

Conclusion

The synthesis of 1,4,5,8-tetraaminoanthraquinone is most effectively achieved through the nucleophilic amination of leuco-1,4,5,8-tetrahydroxyanthraquinone. This method, while requiring careful control of the reaction atmosphere to prevent premature oxidation, is a versatile route for producing a variety of N-substituted derivatives as well. The resulting tetraaminoanthraquinone is a stable, deeply colored solid with applications in dye chemistry and potential for further chemical modification. While detailed characterization data for the parent compound is not widely published, its fundamental properties are known, providing a basis for its identification and use in further research and development.

References

- 1. US2611772A - Preparation of 1, 4, 5, 8-tetraamino-anthraquinone compounds - Google Patents [patents.google.com]

- 2. This compound | 2475-45-8 | Benchchem [benchchem.com]

- 3. 1,4,5,8-tetraamino-9,10-anthraquinone [stenutz.eu]

- 4. This compound | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]

Disperse Blue 1 molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the molecular properties of Disperse Blue 1, an anthraquinone-based dye.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for clear and easy reference.

| Property | Value | Citations |

| Molecular Formula | C14H12N4O2 | [1][2][3][4][5][6][7][8][9] |

| Molecular Weight | 268.27 g/mol | [1][2][3][4][9] |

| Monoisotopic Mass | 268.09602564 Da | [1] |

| CAS Number | 2475-45-8 | [1][2][3][5][9] |

| IUPAC Name | 1,4,5,8-tetraaminoanthracene-9,10-dione | [1] |

Experimental Protocols & Signaling Pathways

Detailed experimental protocols and signaling pathways are not applicable to the fundamental chemical data of molecular weight and formula for this compound. This compound is primarily used as a dye in textiles, plastics, and as a staining agent in biological research.[4][6] Its mechanism of action in dyeing involves forming non-covalent interactions, such as van der Waals forces and hydrogen bonds, with polymer fibers.[6]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its core identifiers.

Caption: Relationship between this compound and its molecular properties.

References

- 1. This compound | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 2475-45-8 | Benchchem [benchchem.com]

- 7. PubChemLite - this compound (C14H12N4O2) [pubchemlite.lcsb.uni.lu]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound Dye content 30 2475-45-8 [sigmaaldrich.com]

Technical Note: Inquiry Regarding C.I. 64500

Subject: Initial Identification and Data Unavailability for C.I. 64500

An extensive search for "C.I. 64500" was conducted to gather information on its spectral properties for the creation of an in-depth technical guide. The search queries included "C.I. 64500 spectral properties," "C.I. 64500 absorption spectrum," "C.I. 64500 emission spectrum," "C.I. 64500 molar absorptivity," and "Solvatochromism of C.I. 64500."

The results of this comprehensive search have consistently indicated that "C.I. 64500" does not correspond to a registered Colour Index (C.I.) name for a dye or chemical compound. Instead, the identifier "64500" is associated with industrial and consumer products, most notably the WARN 2.5ci ATV winch.

Due to the absence of any scientific literature or data pertaining to the spectral properties of a chemical substance designated as "C.I. 64500," it is not possible to fulfill the request for a technical guide, data tables, or diagrams as outlined.

Recommendation:

For us to proceed with your request, we kindly ask that you verify the identifier of the compound of interest. Please provide a correct Colour Index name, CAS registry number, common chemical name, or any other relevant identifiers. Upon receipt of a valid identifier, we will be able to initiate a new search and compile the requested technical documentation.

Solubility Profile of C.I. Disperse Blue 1 in Organic Solvents: A Technical Guide

Introduction

C.I. Disperse Blue 1 (CAS No. 2475-45-8), chemically known as 1,4,5,8-tetraaminoanthraquinone, is a synthetic anthraquinone dye.[1][2][3] It is characterized by its blue-black microcrystalline powder form and is utilized in the dyeing of synthetic fibers such as polyester, nylon, and cellulose acetate due to its good lightfastness and washfastness properties.[1][2] Its application extends to semi-permanent hair color formulations, coloring plastics, and as a solvent dye.[1][2][4] The solubility of this compound in various solvents is a critical parameter that dictates its efficacy in dyeing processes, its formulation in commercial products, and its environmental fate. This guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, supported by quantitative data and experimental methodologies.

Quantitative Solubility Data

The solubility of this compound is generally low in water and varies across different organic solvents, a characteristic typical of disperse dyes.[3][5] The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Reference |

| Acetone | C₃H₆O | 10.0 mg/mL | Not Specified | [1] |

| Ethanol | C₂H₅OH | 5.0 mg/mL | Not Specified | [1] |

| Ethanol | C₂H₅OH | 2 mg/mL | Not Specified | [3][6] |

| Ethylene Glycol Monomethyl Ether (Cellosolve) | C₃H₈O₂ | 30 mg/mL | Not Specified | [3][6] |

| Benzene | C₆H₆ | Slightly Soluble | Not Specified | [2][5][6] |

| Linseed Oil | Not Applicable | Slightly Soluble | Not Specified | [2][5][6] |

| 1 M Ammonium Hydroxide | NH₄OH | 10 mg/mL | Not Specified | [1][4][7] |

| Water | H₂O | 0.0268 mg/mL (26.8 µg/L) | 25 | [1][3] |

| Water | H₂O | 0.03 mg/L (30 µg/L) | 25 | [2][3][6] |

Experimental Protocols

The determination of a dye's solubility is fundamental to its application. While specific, detailed experimental protocols for this compound are not extensively published in readily available literature, a general methodology for determining the solubility of a compound can be applied.

General Protocol for Solubility Determination

This protocol outlines a standard procedure for determining the solubility of a solid compound, such as this compound, in a given solvent.

-

Preparation of Saturated Solution:

-

An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, the undissolved solute is separated from the saturated solution. This can be done by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-pore filter (e.g., a 0.45 µm syringe filter) to avoid transferring any solid particles.

-

-

Quantification of Dissolved Solute:

-

A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

The container with the dried residue is weighed. The difference between this weight and the initial weight of the empty container gives the mass of the dissolved solute.

-

The solubility is then calculated and expressed in units such as mg/mL or g/L.

Alternatively, a spectroscopic method can be employed if the solute has a distinct chromophore. A calibration curve is first generated by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the saturated solution is then measured, and its concentration is determined from the calibration curve.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid in a liquid solvent.

Logical Relationship for Solubility Classification

This diagram outlines a simplified classification scheme for an unknown organic compound based on its solubility in different solvents.

Caption: A flowchart for the qualitative solubility classification of organic compounds.

References

- 1. This compound | 2475-45-8 | Benchchem [benchchem.com]

- 2. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Buy this compound | 2475-45-8 [smolecule.com]

- 4. This compound CAS#: 2475-45-8 [m.chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 分散蓝 1 Dye content 30 % | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Core Mechanism of Action of Disperse Blue 1 in Dyeing

Abstract: This technical guide provides a comprehensive examination of the mechanism of action for C.I. Disperse Blue 1, an anthraquinone-based dye, in the coloration of hydrophobic synthetic fibers, primarily polyester. The document elucidates the physicochemical principles governing the dyeing process, from the initial dispersion of the dye in an aqueous medium to its ultimate fixation within the polymer matrix. Key topics include the dye's chemical and physical characteristics, the multi-stage dyeing mechanism, quantitative performance data, and detailed experimental protocols for laboratory application and analysis. Visualizations of the dyeing pathway and experimental workflow are provided to enhance understanding. This guide is intended for researchers, material scientists, and professionals in the textile and chemical industries.

Introduction to Disperse Dyes and Polyester Dyeing

Disperse dyes are a class of non-ionic, organic colorants characterized by their very low solubility in water.[1][2] They are the primary class of dyes used for coloring hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[2][3] Polyester, in particular, is a challenging substrate to dye due to its highly crystalline structure, lack of ionic sites, and hydrophobicity.[4][5]

The dyeing process is not a simple chemical reaction but rather a physical phenomenon best described as a solid-solution mechanism.[6] The process involves the transfer of dye from a fine aqueous dispersion into the solid "organic solvent" of the fiber.[1] This transfer is highly dependent on process conditions, most notably high temperatures (typically 120-140°C) and pressure, which are necessary to swell the polyester fibers and increase the kinetic energy of the dye molecules, thereby facilitating their penetration into the amorphous regions of the polymer.[3][5][7]

Characteristics of C.I. This compound

This compound (C.I. 64500) is an anthraquinone-based dye, which accounts for its characteristic bright blue hue and generally good lightfastness properties.[3][8] Its chemical and physical properties are fundamental to its dyeing behavior.

Chemical and Physical Data

The key identifying and physical properties of the primary color component of this compound, 1,4,5,8-Tetraaminoanthraquinone, are summarized in the table below.

| Property | Value | Reference(s) |

| C.I. Generic Name | This compound | [8][9] |

| C.I. Number | 64500 | [8][9] |

| CAS Registry Number | 2475-45-8 | [8][9][10] |

| Chemical Class | Anthraquinone | [8][11] |

| Molecular Formula | C₁₄H₁₂N₄O₂ | [8][10][11] |

| Molecular Weight | 268.27 g/mol | [8][10][11] |

| IUPAC Name | 1,4,5,8-tetraaminoanthracene-9,10-dione | [10][11] |

| Appearance | Blue-black microcrystalline powder | [9][11] |

| Melting Point | 332°C | [9][10] |

| Water Solubility | Very low (e.g., 30 µg/L at 25°C) | [9][11] |

| Solubility (Other) | Soluble in acetone, ethanol; slightly soluble in benzene. | [8][9][11] |

Core Mechanism of Action

The dyeing of polyester with this compound is a dynamic process that can be segmented into four critical stages: dispersion in the dyebath, adsorption onto the fiber surface, diffusion into the fiber matrix, and fixation.

-

Dispersion: Due to its low water solubility, this compound is milled into a fine powder and applied to the dyebath as a microscopic dispersion.[2] Surfactants, known as dispersing agents, are essential.[12] They adsorb onto the dye particle surfaces, creating a protective layer that prevents agglomeration and maintains a stable, uniform suspension in the water.[12] A small fraction of the dye dissolves from the solid particles into the water, existing as individual molecules.

-

Adsorption: The dyeing process is initiated by heating the dyebath. As the temperature rises, the individually dissolved, non-ionic dye molecules move from the aqueous phase and are attracted to the surface of the hydrophobic polyester fiber.[1][7] This initial attraction is driven by hydrophobic interactions.[7]

-

Diffusion: This is the rate-determining step in the dyeing process. At high temperatures (typically ≥130°C), the polymer chains in the amorphous regions of the polyester fiber gain significant thermal energy and vibrate vigorously.[3][13] This increased molecular motion temporarily expands the fiber's structure, creating microscopic voids or free volume.[7][14] This allows the adsorbed dye molecules to diffuse from the surface into the interior of the fiber.[7][10] The rate of diffusion is governed by factors such as temperature, dye molecular size, and the fiber's glass transition temperature (Tg).[3]

-

Fixation: Once inside the fiber, the dye molecules remain entrapped within the amorphous regions. As the system is cooled, the polyester fiber structure contracts, and the mobility of the polymer chains decreases.[7][14] This process physically traps the dye molecules within the fiber matrix.[14] The dye is held in place primarily by non-covalent interactions, such as Van der Waals forces and hydrophobic bonds, with the polymer chains.[3][10][15]

Caption: Mechanism of this compound dyeing on polyester fiber.

Quantitative Dyeing Performance

The performance of a dye is evaluated by its fastness properties, which indicate the resistance of the color to various external agents. The data below is for this compound on polyester fabric, rated on the ISO 1-5 scale, where 5 represents the highest fastness.

| Fastness Property | ISO Rating | Description | Reference |

| Light Fastness | 4-5 | Good to very good resistance to fading when exposed to light. | [8] |

| Washing Fastness | 5 | Excellent resistance to color loss or staining of adjacent fabrics during washing. | [8] |

| Perspiration Fastness | 4-5 | Good to very good resistance to color change from acidic and alkaline perspiration. | [8] |

| Ironing Fastness | 4-5 | Good to very good resistance to color change or staining when subjected to hot ironing. | [8] |

Experimental Protocols

The following protocols outline standard laboratory procedures for dyeing polyester fabric with this compound using a high-temperature exhaust method.

Protocol 1: Fabric Pre-treatment (Scouring)

Objective: To remove impurities like oils, sizes, and dirt from the polyester fabric that could impede uniform dye uptake.

Methodology:

-

Prepare a scouring bath with a liquor-to-goods ratio of 20:1.

-

Add a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (1 g/L) to the bath.

-

Immerse the polyester fabric in the bath.

-

Raise the temperature to 70-80°C and maintain for 20-30 minutes with gentle agitation.

-

Drain the scouring liquor.

-

Rinse the fabric thoroughly with hot water, followed by a cold water rinse, until the rinse water is clear and neutral.

-

Dry the scoured fabric before dyeing.

Protocol 2: High-Temperature Exhaust Dyeing

Objective: To dye the scoured polyester fabric with this compound.

Methodology:

-

Dye Dispersion Preparation: Create a paste by mixing the required amount of this compound powder (e.g., 1% on weight of fiber) with an equal amount of a dispersing agent and a small volume of cold water. Stir to form a smooth, lump-free paste, then dilute with warm water (40-50°C).[6]

-

Dye Bath Setup: Set up a high-temperature dyeing apparatus with a liquor-to-goods ratio of 10:1 to 20:1.

-

Add water and a dispersing agent (e.g., 1 g/L) to the bath.

-

Adjust the pH of the bath to 4.5-5.5 using acetic acid. This acidic condition is crucial for dye stability and optimal exhaustion.[1]

-

Add the scoured polyester fabric to the dyebath at approximately 60°C and run for 10 minutes to ensure even wetting.[1][6]

-

Add the prepared dye dispersion to the bath.

-

Dyeing Cycle: Seal the dyeing vessel and raise the temperature from 60°C to 130°C at a rate of 1.5-2.0°C per minute.

-

Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[1]

-

Cool the dyebath to 70-80°C at a rate of approximately 2°C per minute before draining.[6]

Protocol 3: Post-Dyeing Treatment (Reduction Clearing)

Objective: To remove unfixed dye particles from the fiber surface, which is critical for improving wash fastness and preventing crocking (color rub-off).[16][17]

Methodology:

-

After dyeing, rinse the fabric with hot water.

-

Prepare a new bath at 50°C.

-

Add sodium hydroxide (2 g/L) and a reducing agent like sodium hydrosulfite (2-3 g/L).[6][17]

-

Raise the temperature to 70-80°C and treat the fabric for 15-20 minutes.[6]

-

Drain the clearing bath.

-

Rinse the fabric thoroughly with hot water, followed by a neutralization step with a weak acid (e.g., acetic acid), and finally a cold water rinse.

-

Dry the finished fabric.

Caption: Experimental workflow for dyeing polyester with this compound.

References

- 1. textilelearner.net [textilelearner.net]

- 2. textilelearner.net [textilelearner.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Why disperse dyes used for polyester fiber? - Knowledge [etowndyes.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics [colourinn.in]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. This compound - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound | 2475-45-8 | Benchchem [benchchem.com]

- 11. This compound | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Understanding the Role of Dispersing Agents in the Use of Disperse Dyes-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]

- 13. Disperse Dyes For Dyeing Of Synthetic Fibres | PPT [slideshare.net]

- 14. Disperse dyes [chemicalbook.com]

- 15. Disperse dye - Wikipedia [en.wikipedia.org]

- 16. How To Improve The Wash Fastness of Disperse Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 17. Disperse and Sulphur dyes – Textile colouration and finishes [ebooks.inflibnet.ac.in]

Toxicological Profile of 1,4,5,8-Tetraaminoanthraquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,8-Tetraaminoanthraquinone, also known as C.I. Disperse Blue 1, is an anthraquinone-based dye that has been used in semi-permanent hair coloring products and other industrial applications.[1][2] Its toxicological profile has been the subject of several investigations, primarily focusing on its potential carcinogenicity and genotoxicity. This technical guide provides a comprehensive overview of the available toxicological data for 1,4,5,8-tetraaminoanthraquinone, including quantitative data summaries, detailed experimental methodologies based on established guidelines, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1,4,5,8-Tetraaminoanthraquinone | [3] |

| Synonyms | C.I. This compound, C.I. 64500, 1,4,5,8-Tetraamino-9,10-anthracenedione | [1][3] |

| CAS Number | 2475-45-8 | [3] |

| Molecular Formula | C₁₄H₁₂N₄O₂ | [3] |

| Molecular Weight | 268.27 g/mol | [2] |

| Appearance | Blue-black microcrystalline powder | [4] |

| Melting Point | 332 °C | [2][4] |

| Solubility | Sparingly soluble in water. Soluble in acetone, ethanol, and cellosolve. | [2][4] |

Toxicological Data

The toxicological data for 1,4,5,8-tetraaminoanthraquinone are summarized in the following tables, covering acute toxicity, carcinogenicity, and genotoxicity.

Acute Toxicity

| Species | Route | Test | Result | Reference |

| Rat (Fischer 344) | Oral (gavage) | LD₅₀ | >3,000 mg/kg | [5] |

| Mouse (B6C3F1) | Oral (gavage) | LD₅₀ | >2,000 mg/kg | [5] |

Carcinogenicity

Long-term feeding studies in rodents have been conducted to evaluate the carcinogenic potential of 1,4,5,8-tetraaminoanthraquinone.

| Species | Sex | Route | Exposure Duration | Findings | Reference |

| Rat (F344/N) | Male & Female | Oral (feed) | 2 years | Increased incidence of urinary bladder tumors (transitional cell papillomas and carcinomas, squamous cell papillomas and carcinomas, and leiomyomas and leiomyosarcomas). | [1][4] |

| Mouse (B6C3F1) | Male | Oral (feed) | 2 years | Equivocal evidence of carcinogenic activity (marginal increase in hepatocellular and lung tumors). | [1] |

| Mouse (B6C3F1) | Female | Oral (feed) | 2 years | No evidence of carcinogenic activity. | [4] |

Genotoxicity

A battery of in vitro and in vivo assays has been used to assess the genotoxic potential of 1,4,5,8-tetraaminoanthraquinone.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA97, TA98, TA1535 | With and without S9 | Weakly mutagenic in TA97 and TA98 with and without activation, and in TA1535 with activation. | [5] |

| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With and without S9 | Positive | [5] |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and without S9 | Positive without activation, weakly positive with activation. | [5] |

| Mouse Lymphoma Assay (tk locus) | L5178Y/TK+/- cells | Not evaluated due to insolubility. | Not tested | [6] |

| In vivo Micronucleus Test | Mouse bone marrow | N/A | Not adequately characterized. | [5] |

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Carcinogenicity Study (based on OECD Guideline 451)

A long-term carcinogenicity study is designed to observe test animals for a major portion of their lifespan for the development of neoplastic lesions after exposure to a test substance.[7][8][9]

-

Test System: Typically, rats and mice are used.[7][8][9] At least 50 animals of each sex are used for each dose group and the control group.[8][9]

-

Administration of Test Substance: The substance is administered daily, most commonly through the diet (feed), for a period of 18-24 months.[8]

-

Dose Levels: At least three dose levels are used, along with a concurrent control group that receives the vehicle (e.g., feed without the test substance).[8] The highest dose is typically a maximum tolerated dose (MTD) that causes minimal toxicity without significantly altering lifespan.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically, and tissues are preserved for histopathological evaluation.

Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by a test substance.[6][10][11][12][13]

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.[10][11]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[11]

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations. The mixture is then plated on a minimal agar medium lacking the essential amino acid.

-

Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted after incubation. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[11]

In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[4][14][15][16]

-

Test System: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures are used.[4][14]

-

Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

-

Procedure: Cell cultures are exposed to the test substance at a minimum of three concentrations for a short (3-6 hours) or continuous (approximately 1.5 normal cell cycle lengths) period.

-

Endpoint: Cells are harvested at a suitable time after treatment, and metaphase cells are analyzed microscopically for chromosomal aberrations.

Mechanisms of Toxicity

Carcinogenicity and Urinary Bladder Calculi

The carcinogenicity of 1,4,5,8-tetraaminoanthraquinone in rats is strongly associated with the formation of urinary bladder calculi (stones).[5] It is hypothesized that the chronic irritation and inflammation caused by these calculi lead to hyperplasia and subsequent tumor development in the bladder epithelium.[5] This suggests a non-genotoxic (epigenetic) mechanism of carcinogenicity in this target organ. The composition of the calculi has been observed to differ between sexes, with those in males primarily consisting of the dye itself, while in females they are composed of calcium phosphate.[5]

Genotoxicity

The weak mutagenic activity observed in some in vitro assays suggests a potential for direct interaction with DNA. For some anthraquinone derivatives, a proposed mechanism of genotoxicity involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[17] Inhibition of this enzyme can lead to DNA strand breaks and chromosomal damage. Another potential mechanism is the generation of reactive oxygen species (ROS) through redox cycling of the quinone moiety, leading to oxidative DNA damage.[10]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited data is available on the ADME profile of 1,4,5,8-tetraaminoanthraquinone.

-

Absorption: Due to its small molecular size, absorption after oral, dermal, and inhalation exposure is expected.[5] However, in vitro studies using human and rat skin have indicated that dermal absorption is low.[5]

-

Distribution: Following absorption, it is anticipated to be distributed to various tissues.[5]

-

Metabolism: The metabolism of 1,4,5,8-tetraaminoanthraquinone has not been fully elucidated. However, based on its anthraquinone structure, metabolic processes are likely to involve ring hydroxylation and one-electron reduction of the quinone group.[5] The formation of genotoxic metabolites from other anthraquinone glycosides has been reported.[18]

-

Excretion: The primary route of excretion is expected to be through the urine.[5]

Reproductive and Developmental Toxicity

Limited data are available regarding the reproductive and developmental toxicity of 1,4,5,8-tetraaminoanthraquinone. Studies on a composite dye containing this compound did not show effects on fertility in rats or teratogenic effects in rats and rabbits at the tested concentrations.[5]

Conclusion

1,4,5,8-Tetraaminoanthraquinone exhibits low acute toxicity. However, it is carcinogenic in the urinary bladder of rats, a process mechanistically linked to the formation of urinary calculi and chronic inflammation. The compound has also shown evidence of weak mutagenicity in some in vitro genotoxicity assays. While dermal absorption appears to be low, a complete ADME profile is not available. Further research is needed to fully characterize its metabolic fate and to elucidate the precise signaling pathways involved in its toxicity. The available data underscore the importance of careful risk assessment for this compound, particularly in contexts of potential long-term human exposure.

References

- 1. Oecd 541 guidelines | PPTX [slideshare.net]

- 2. mhlw.go.jp [mhlw.go.jp]

- 3. Reproductive toxicology studies ACCORDING TO OECD guidlines 422 | PPTX [slideshare.net]

- 4. nucro-technics.com [nucro-technics.com]

- 5. oecd.org [oecd.org]

- 6. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 7. policycommons.net [policycommons.net]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. nib.si [nib.si]

- 11. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 12. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 13. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. Characterization of the genotoxicity of anthraquinones in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Formation of genotoxic metabolites from anthraquinone glycosides, present in Rubia tinctorum L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Products and Pathways of Disperse Blue 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 1, a member of the anthraquinone class of dyes, is widely utilized in the textile industry. Growing environmental and health concerns necessitate a thorough understanding of its degradation processes. This technical guide provides a comprehensive overview of the degradation of this compound through photocatalytic, microbial, and electrochemical methods. It details the degradation pathways, identifies the resulting products and intermediates, and presents quantitative data on degradation efficiency. Furthermore, this guide includes detailed experimental protocols for key degradation and analytical techniques, alongside visual representations of degradation pathways and experimental workflows to support research and development in this field.

Introduction

This compound, chemically known as 1,4,5,8-tetraaminoanthraquinone, is a synthetic dye valued for its coloring properties on polyester and acetate fibers.[1] However, its complex aromatic structure contributes to its persistence in the environment, posing potential risks due to its recalcitrance and the possible toxicity of its breakdown products.[2][3] The degradation of this compound is crucial for mitigating its environmental impact. This guide explores the primary methods currently being researched for its degradation: advanced oxidation processes (AOPs) like photocatalysis, microbial degradation, and electrochemical oxidation.

Degradation Pathways and Products

The degradation of this compound proceeds through different mechanisms depending on the method employed, leading to a variety of intermediate and final products.

Photocatalytic Degradation

Photocatalytic degradation, particularly using titanium dioxide (TiO₂) and UV light, is an effective method for breaking down this compound. The addition of hydrogen peroxide (H₂O₂) can enhance the process by increasing the generation of highly reactive hydroxyl radicals (•OH).[4][5] These radicals are the primary agents of degradation, attacking the dye molecule at multiple sites.

The proposed degradation pathway involves the hydroxylation of the anthraquinone core, followed by the opening of the aromatic rings, leading to the formation of smaller organic molecules and eventual mineralization to CO₂, H₂O, and inorganic ions.[2]

Key Degradation Products:

While a complete list of all intermediates is challenging to establish due to their transient nature, studies on similar anthraquinone dyes suggest the formation of hydroxylated anthraquinones, phthalic acid, and benzoic acid as major intermediates before complete mineralization.[6]

This protocol is based on the methodology described by Saquib et al. (2008).[4]

Materials:

-

This compound dye

-

Titanium dioxide (Degussa P25)

-

Hydrogen peroxide (30%)

-

UV lamp (e.g., 125W medium-pressure mercury lamp)

-

Photoreactor with a cooling system

-

Magnetic stirrer

-

pH meter

-

Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in a suitable solvent like methanol due to its low water solubility.

-

In the photoreactor, prepare the reaction suspension by adding a specific concentration of this compound (e.g., 5 x 10⁻⁵ M), TiO₂ catalyst (e.g., 1 g/L), and H₂O₂ (e.g., 10⁻² M) to deionized water.

-

Adjust the pH of the suspension to the desired level (e.g., pH 7) using dilute NaOH or H₂SO₄.

-

Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium.

-

Turn on the UV lamp to initiate the photocatalytic reaction. Maintain a constant temperature using the cooling system.

-

Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Centrifuge or filter the aliquots to remove the TiO₂ catalyst.

-

Analyze the supernatant for the concentration of this compound using a spectrophotometer at its maximum absorbance wavelength (around 615 nm)[1] or by HPLC for more accurate quantification and identification of degradation products.

Photocatalytic Degradation Pathway of this compound

Figure 1: Proposed photocatalytic degradation pathway of this compound.

Microbial Degradation

Certain microorganisms, particularly fungi from the Aspergillus species, have demonstrated the ability to decolorize and degrade anthraquinone dyes.[7] The degradation mechanism often involves extracellular enzymes like laccases and peroxidases.[8] These enzymes can break down the complex structure of the dye into smaller, less toxic compounds.

The degradation pathway typically begins with the cleavage of the anthraquinone ring, a key step in decolorization. This is followed by further breakdown of the resulting aromatic intermediates.

Key Degradation Products:

Studies on the microbial degradation of similar disperse dyes have identified intermediates such as phthalic acid, benzoic acid, and various aromatic amines.[7][9] Complete mineralization is the ideal outcome, but the formation of persistent and potentially toxic aromatic amines is a concern that requires careful monitoring.[2][3]

This protocol is adapted from methodologies used for the degradation of anthraquinone dyes by fungi.[7]

Materials:

-

Aspergillus sp. strain (e.g., Aspergillus niger)

-

Culture medium (e.g., Czapek-Dox broth)

-

This compound

-

Incubator shaker

-

Autoclave

-

Centrifuge

-

Spectrophotometer

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

-

Inoculum Preparation:

-

Grow the Aspergillus sp. strain on a suitable agar medium.

-

Prepare a spore suspension by washing the surface of a mature culture with sterile saline solution.

-